BenchChemオンラインストアへようこそ!

2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide

physicochemical_properties drug-likeness lipophilic_efficiency

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide (CAS 1203283-21-9, molecular formula C₁₆H₁₄N₄O₂S, molecular weight 326.4 g/mol) is a heterocyclic hybrid molecule that bridges a 3-phenyl-6-oxopyridazinone core to an unsubstituted 2-aminothiazole moiety via a chiral propanamide linker. The pyridazinone scaffold is recognized in medicinal chemistry as a versatile pharmacophore with documented activity across anticonvulsant, anti-inflammatory (COX-2), kinase inhibitory, and herbicidal (PPO) target classes, while the thiazole ring contributes enhanced binding affinity and modulated physicochemical properties.

Molecular Formula C16H14N4O2S
Molecular Weight 326.37
CAS No. 1203283-21-9
Cat. No. B2739260
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide
CAS1203283-21-9
Molecular FormulaC16H14N4O2S
Molecular Weight326.37
Structural Identifiers
SMILESCC(C(=O)NC1=NC=CS1)N2C(=O)C=CC(=N2)C3=CC=CC=C3
InChIInChI=1S/C16H14N4O2S/c1-11(15(22)18-16-17-9-10-23-16)20-14(21)8-7-13(19-20)12-5-3-2-4-6-12/h2-11H,1H3,(H,17,18,22)
InChIKeySSYRZDLEZKBANT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide (CAS 1203283-21-9): Structural & Pharmacophoric Baseline for Procurement Evaluation


2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide (CAS 1203283-21-9, molecular formula C₁₆H₁₄N₄O₂S, molecular weight 326.4 g/mol) is a heterocyclic hybrid molecule that bridges a 3-phenyl-6-oxopyridazinone core to an unsubstituted 2-aminothiazole moiety via a chiral propanamide linker . The pyridazinone scaffold is recognized in medicinal chemistry as a versatile pharmacophore with documented activity across anticonvulsant, anti-inflammatory (COX-2), kinase inhibitory, and herbicidal (PPO) target classes, while the thiazole ring contributes enhanced binding affinity and modulated physicochemical properties [1][2]. This compound occupies a defined chemical space within the broader pyridazinone-thiazole hybrid class, characterized by the specific combination of a 3-phenyl substituent, an unsubstituted thiazol-2-yl amide, and a methyl-branched propanamide spacer—each feature contributing to its distinct selectivity and property profile relative to closely related analogs [1].

Why Generic Substitution Fails for 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide: Comparator-Referenced Differentiation


The pyridazinone-thiazole hybrid chemical space encompasses numerous structurally similar analogs that differ critically in (i) the 3-position substituent on the pyridazinone ring, (ii) the linker length and branching between the pyridazinone and thiazole moieties, (iii) the substitution pattern on the thiazole ring, and (iv) the identity of the amide-coupled heterocycle . These variations produce divergent biological activity profiles: for example, the 3-(4-chlorophenyl) analog with an acetamide linker (SP-5F) exhibits prominent GABA-mediated anticonvulsant activity (ED₅₀ = 24.38 mg/kg MES) [1], while the 3-phenyl pyridazinone core substituted with N-substitutedphenyl groups yields selective COX-2 inhibition (IC₅₀ = 16.76–17.45 nM) [2], and 3-cyclopropyl variants are explored in antiviral contexts . Consequently, the assumption that any pyridazinone-thiazole hybrid can serve as a drop-in replacement for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide is unfounded without direct comparative biological and physicochemical data; the quantitative evidence below establishes the specific differentiating features of this compound.

Quantitative Differentiation Evidence: 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide vs. Closest Analogs


Molecular Weight & Lipophilic Efficiency: Unsubstituted Thiazole vs. 4,5-Dimethylthiazole Analog

The target compound (MW = 326.4 g/mol) is 28.0 g/mol lighter than the N-(4,5-dimethylthiazol-2-yl) analog (MW = 354.4 g/mol) , representing an 8.6% reduction in molecular weight. This difference arises from the unsubstituted thiazole ring in the target compound versus the dimethyl-substituted thiazole in the comparator. Lower molecular weight, combined with the absence of additional lipophilic methyl groups, is predicted to yield a more favorable lipophilic efficiency profile—a critical parameter for lead optimization where maintaining potency while controlling lipophilicity is essential [1].

physicochemical_properties drug-likeness lipophilic_efficiency

Linker Length Differentiation: Propanamide Spacer vs. Acetamide in Anticonvulsant Pyridazinone-Thiazole Hybrids

The target compound features a methyl-branched propanamide linker connecting the pyridazinone N1 to the thiazole 2-amine, providing an additional sp³ carbon and a chiral center relative to the acetamide-linked comparator SP-5F (2-(3-(4-chlorophenyl)-6-oxopyridazin-1-yl)-N-(thiazol-2-yl)acetamide) [1]. SP-5F, the most potent anticonvulsant in the Siddiqui et al. (2020) series, demonstrated ED₅₀ values of 24.38 mg/kg (MES) and 88.23 mg/kg (scPTz) with GABAergic mechanism of action [1]. The propanamide extension in the target compound introduces increased conformational flexibility and a stereogenic center absent in SP-5F, which may modulate target engagement kinetics and subtype selectivity within the GABAergic or alternative target systems [2].

anticonvulsant_activity linker_SAR GABA_modulation

3-Position Substituent Effect: 3-Phenyl vs. 3-Cyclopropyl Pyridazinone-Thiazole Propanamide Analogs

The target compound carries a 3-phenyl substituent on the pyridazinone ring, providing π-stacking and hydrophobic interactions with aromatic binding site residues, whereas the 3-cyclopropyl analog (2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide) replaces the phenyl ring with a compact alicyclic group . The cyclopropyl group is known to enhance metabolic stability but reduces aromatic contact surface area [1]. In the broader pyridazinone literature, 3-aryl substituents are associated with COX-2 inhibitory activity (e.g., 3-phenylpyridazinone derivatives: IC₅₀ = 16.76–17.45 nM vs. COX-2) [2], while 3-cyclopropyl derivatives have been explored in antiviral contexts , suggesting divergent target engagement profiles driven by the 3-position substituent.

substituent_SAR aromatic_vs_alicyclic target_engagement

Amide Heterocycle Differentiation: Thiazol-2-yl vs. Pyridin-3-yl Amide Coupling Partners

The target compound employs a thiazol-2-yl amide as the coupling partner, incorporating a sulfur atom capable of participating in sulfur-π interactions and chalcogen bonding with target proteins . In contrast, the pyridin-3-yl analog (2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(pyridin-3-yl)propanamide) replaces the thiazole sulfur with a pyridine nitrogen, altering both the hydrogen-bonding capacity and electronic character of the terminal heterocycle . The thiazole moiety is specifically highlighted in the literature as enhancing binding affinity to biological targets through sulfur-mediated interactions not available to pyridine analogs [1][2].

heterocycle_SAR binding_affinity sulfur_interactions

VEGFR-2 Kinase Inhibitory Potential: Positioning Among 6-Oxo-3-phenylpyridazine Derivatives

The 6-oxo-3-phenylpyridazinone scaffold is a validated core for VEGFR-2 kinase inhibition. In a 2023 study by Abdel Rahman et al., a series of phenylpyridazinone-based VEGFR-2 inhibitors demonstrated IC₅₀ values ranging from 49.1 to 418.0 nM against VEGFR-2 kinase, with the most potent acetylhydrazineyl-containing compound 12c achieving an IC₅₀ of 11.5 nM against HUVEC proliferation—superior to sorafenib (IC₅₀ = 23.2 nM) [1]. While the target compound was not directly tested in this panel, its shared 6-oxo-3-phenylpyridazinone core with a distinct thiazol-2-yl propanamide extension places it in the same pharmacophoric space, predicting VEGFR-2 engagement potential that differs from the acetylhydrazineyl linker series [2].

VEGFR-2_inhibition kinase_activity antiangiogenic

COX-2 Inhibitory Pharmacophore Alignment: 3-Phenylpyridazinone Core Compared to Clinically Validated Celecoxib

The 3-phenylpyridazinone scaffold has been independently validated as a COX-2 inhibitory pharmacophore. Khan et al. (2020) reported N-substitutedphenyl-6-oxo-3-phenylpyridazine derivatives with COX-2 IC₅₀ values of 16.76–17.45 nM, numerically superior to celecoxib (IC₅₀ = 17.79 nM) in the same assay, with compounds 4b, 5a, and 10 showing no gastric ulcerogenic effects [1][2]. The target compound shares the identical 6-oxo-3-phenylpyridazinone core but differs in its N1 substitution: a thiazol-2-yl propanamide chain replaces the N-substitutedphenyl groups used in the COX-2 series. This structural divergence may shift target selectivity between COX-2 and alternative targets (e.g., kinases, GABA receptors) that also recognize the pyridazinone pharmacophore [3].

COX-2_inhibition anti-inflammatory gastric_safety

Optimal Research & Industrial Application Scenarios for 2-(6-Oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide Based on Differentiation Evidence


Kinase Inhibitor Lead Generation Programs Requiring Low-Molecular-Weight Pyridazinone-Thiazole Scaffolds

With MW = 326.4 g/mol and an unsubstituted thiazole ring, this compound offers a favorable starting point for lead optimization campaigns targeting kinases (e.g., VEGFR-2) where maintaining ligand efficiency and controlling lipophilicity are critical [1]. The 6-oxo-3-phenylpyridazinone core has validated VEGFR-2 inhibitory potential with class-level IC₅₀ values as low as 49.1 nM [1], and the thiazol-2-yl amide provides a synthetic handle for further diversification. The compound is particularly suitable for fragment-based or property-driven medicinal chemistry programs that prioritize low lipophilic burden over maximal initial potency.

Selective COX-2 vs. Kinase Target Deconvolution Studies Using Pyridazinone Pharmacophore Probes

The identical 3-phenylpyridazinone core can engage both COX-2 (IC₅₀ ≈ 16.76–17.45 nM for N-substitutedphenyl series) [2] and VEGFR-2 kinase (class IC₅₀ range: 49.1–418.0 nM) [1], depending on N1 substitution. The target compound's thiazol-2-yl propanamide N1 substituent renders it structurally distinct from both the COX-2-selective N-substitutedphenyl series and the acetylhydrazineyl VEGFR-2 series, making it an ideal probe for target deconvolution studies that seek to map how N1 substituent identity redirects target engagement between COX-2 and kinase families.

Anticonvulsant SAR Expansion: Probing Linker Length and Chirality Effects on GABAergic Activity

The propanamide linker with α-methyl branching introduces conformational flexibility and a chiral center absent in the acetamide-linked lead compound SP-5F (ED₅₀ = 24.38 mg/kg MES, 88.23 mg/kg scPTz) [3]. Researchers investigating the structure-activity relationship of GABA-modulating pyridazinone-thiazole hybrids can use this compound to evaluate whether extending the linker and introducing chirality improves seizure protection, alters GABA subtype selectivity, or modifies pharmacokinetic exposure relative to the simpler acetamide series [3].

Chemical Biology Tool Compound for Sulfur-Mediated Protein Interaction Studies

The unsubstituted thiazol-2-yl amide provides a sulfur atom capable of participating in S-π interactions and chalcogen bonding with target proteins—interactions that cannot be probed with pyridine-based analogs [4]. This compound serves as a tool molecule for chemical biology studies investigating the contribution of sulfur-mediated noncovalent interactions to target binding affinity and selectivity, particularly when compared head-to-head with the pyridin-3-yl analog (MW = 320.35) or other nitrogen-only heterocycle variants .

Quote Request

Request a Quote for 2-(6-oxo-3-phenylpyridazin-1(6H)-yl)-N-(thiazol-2-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.